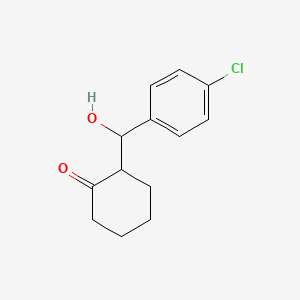
2-(p-Chloro-alpha-hydroxybenzyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Chloro-alpha-hydroxybenzyl)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with a p-chloro-alpha-hydroxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chloro-alpha-hydroxybenzyl)cyclohexanone typically involves the reaction of p-chlorobenzaldehyde with cyclohexanone in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by dehydration and subsequent reduction to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an aqueous or alcoholic medium.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(p-Chloro-alpha-hydroxybenzyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under mild conditions.
Major Products Formed
Oxidation: Formation of p-chlorobenzoylcyclohexanone or p-chlorobenzoic acid.
Reduction: Formation of p-chloro-alpha-hydroxybenzylcyclohexanol.
Substitution: Formation of p-amino-alpha-hydroxybenzylcyclohexanone or p-thio-alpha-hydroxybenzylcyclohexanone.
Scientific Research Applications
2-(p-Chloro-alpha-hydroxybenzyl)cyclohexanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(p-Chloro-alpha-hydroxybenzyl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(p-Chloro-alpha-hydroxybenzyl)benzimidazole
- 2-(p-Chloro-alpha-hydroxybenzyl)benzene
Uniqueness
2-(p-Chloro-alpha-hydroxybenzyl)cyclohexanone is unique due to its cyclohexanone ring, which imparts distinct chemical and physical properties compared to similar compounds with different core structures. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
61235-09-4 |
|---|---|
Molecular Formula |
C13H15ClO2 |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)-hydroxymethyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H15ClO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h5-8,11,13,16H,1-4H2 |
InChI Key |
DJFNSIPRNOWLEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


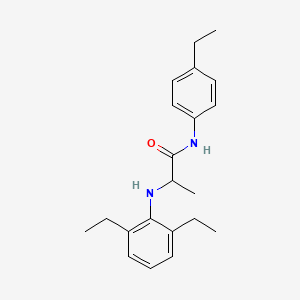

![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14155384.png)
![methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B14155396.png)
![8-[(4-methoxybenzyl)oxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14155401.png)


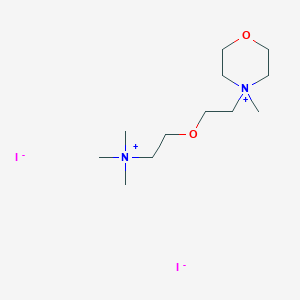
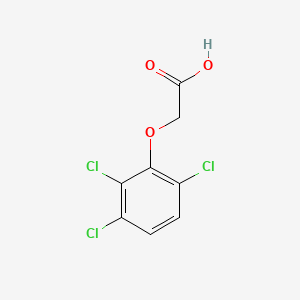
![1-[(2-Fluorophenyl)methyl]-8-(2-methoxyethylamino)-3,7-dimethylpurine-2,6-dione](/img/structure/B14155430.png)
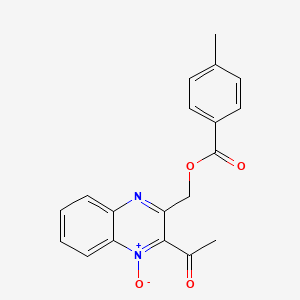
![[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B14155451.png)

![N'-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide](/img/structure/B14155465.png)
